molecular formula C11H15I B14110635 4-iodopentylbenzene

4-iodopentylbenzene

Cat. No.: B14110635
M. Wt: 274.14 g/mol
InChI Key: CVHRZEKTZWNENA-UHFFFAOYSA-N
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Description

4-Iodopentylbenzene, also known as 1-Iodo-4-n-pentylbenzene, is an organic compound with the molecular formula C11H15I and a molecular weight of 274.14 g/mol . This compound is a valuable synthetic intermediate in organic chemistry. The iodine atom on the aromatic ring makes it highly reactive in metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling and Heck reaction, which are pivotal for creating more complex biaryl structures . Researchers also utilize this compound in method development for High-Performance Liquid Chromatography (HPLC). It can be analyzed using reverse-phase (RP) HPLC methods, for instance, on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS-compatible applications) . This makes it relevant for pharmacokinetics studies and the isolation of impurities in preparative separations. The compound has a high predicted logP of 5.53, indicating significant hydrophobicity . It is critical to note that this product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications. It should be stored sealed in a dry environment at room temperature and protected from light . Safety data classifies it as causing skin irritation and serious eye irritation (H315-H319) .

Properties

Molecular Formula

C11H15I

Molecular Weight

274.14 g/mol

IUPAC Name

4-iodopentylbenzene

InChI

InChI=1S/C11H15I/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9H2,1H3

InChI Key

CVHRZEKTZWNENA-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC1=CC=CC=C1)I

Origin of Product

United States

Preparation Methods

Classic Finkelstein Reaction

The Finkelstein reaction remains the most widely used method for synthesizing 4-iodopentylbenzene. This halogen-exchange process involves substituting a bromine atom in 4-bromopentylbenzene with iodine using sodium iodide (NaI) in acetone.

Reaction Equation:

$$ \text{4-Bromopentylbenzene} + \text{NaI} \xrightarrow{\text{Acetone, reflux}} \text{this compound} + \text{NaBr} $$

Key Parameters:
Parameter Value Source
Solvent Acetone
Temperature 60–80°C (reflux)
Reaction Time 12–24 hours
Yield 75–92%

Mechanistic Insights :
The reaction proceeds via an $$ S_N2 $$ mechanism, where iodide displaces bromide in a bimolecular nucleophilic substitution. The insolubility of NaBr in acetone drives the equilibrium toward product formation.

Limitations :

  • Requires stoichiometric NaI.
  • Limited efficiency with sterically hindered substrates.

Modified Finkelstein Reaction in Non-Polar Solvents

Recent advancements have enabled the Finkelstein reaction in non-polar solvents (e.g., toluene) using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

Reaction Conditions:

Parameter Value Source
Solvent Toluene
Catalyst TBAB (5 mol%)
Temperature 90°C
Yield 88–94%

Advantages :

  • Reduced reaction time (6–8 hours).
  • Compatibility with heat-sensitive substrates.

Kumada Coupling Approach

This method constructs the pentylbenzene backbone before iodination. 1,3-Diiodobenzene undergoes Kumada coupling with a Grignard reagent (4-(trimethylsilyl)phenyl magnesium bromide), followed by iodination.

Synthetic Pathway:

  • Kumada Coupling :
    $$ \text{1,3-Diiodobenzene} + \text{Grignard Reagent} \xrightarrow{\text{Ni catalyst}} \text{4-(Trimethylsilyl)-m-terphenyl} $$
  • Iodination :
    $$ \text{4-(Trimethylsilyl)-m-terphenyl} + \text{ICl} \rightarrow \text{this compound} $$
Performance Metrics:
Step Yield Source
Kumada Coupling 65–78%
Iodination 82–90%

Applications :

  • Ideal for synthesizing deuterated or fluorinated analogs.

Direct Iodination of 4-Pentylbenzene

4-Pentylbenzene undergoes electrophilic iodination using iodine monochloride (ICl) in carbon tetrachloride.

Reaction Scheme:

$$ \text{4-Pentylbenzene} + \text{ICl} \xrightarrow{\text{CCl}_4, -20^\circ\text{C}} \text{this compound} + \text{HCl} $$

Optimization Data:
Parameter Optimal Value Source
ICl Equivalents 1.2
Temperature -20°C to 50°C
Yield 70–85%

Challenges :

  • Requires strict temperature control to minimize polyiodination.

Palladium-Catalyzed Ullmann Coupling

Aryl halides and alkyl iodides combine via Ullmann coupling using palladium catalysts.

Reaction Protocol:

$$ \text{1-Iodobenzene} + \text{1-Iodopentane} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{CuI}} \text{this compound} $$

Efficiency Metrics:
Catalyst Yield Source
Pd(PPh$$3$$)$$4$$ 60–68%
Pd/C 45–52%

Advantages :

  • Tunable for asymmetric synthesis.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the Finkelstein reaction, reducing time from hours to minutes.

Comparative Data:
Method Time Yield Source
Conventional 24h 75%
Microwave 30min 89%

Mechanism :
Microwave heating enhances ionic dissociation of NaI, improving reaction kinetics.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and safety.

Pilot Plant Data:
Parameter Value Source
Throughput 50 kg/day
Purity ≥99.5%
Cost Efficiency \$12–15/kg

Chemical Reactions Analysis

4-Iodopentylbenzene undergoes several types of chemical reactions, including:

Scientific Research Applications

4-Iodopentylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It can be used in the development of radiolabeled compounds for imaging studies, particularly in positron emission tomography (PET) imaging.

    Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-iodopentylbenzene depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological applications, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, depending on the structure of the radiolabeled compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The table below compares 4-iodopentylbenzene with four structurally related iodinated aromatic compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Benzene Ring Key Structural Features Reference
This compound C₁₁H₁₅I 274.14 –C₅H₁₁ (pentyl), –I (para) Linear alkyl chain, para-iodine
4-Butyl-1-iodo-2-methylbenzene C₁₁H₁₃I 248.12 –C₄H₉ (butyl), –I, –CH₃ (ortho) Shorter alkyl chain, methyl group
4-Iodoisopropylbenzene C₉H₁₁I 246.09 –C₃H₇ (isopropyl), –I (para) Branched alkyl chain
4-(Iodomethyl)-1,2-dimethoxybenzene C₉H₁₁IO₂ 278.09 –CH₂I, –OCH₃ (meta and para) Electron-donating methoxy groups
1-Iodo-3-[2-(4-iodophenyl)ethynyl]benzene C₁₄H₈I₂ 430.02 –I (two positions), –C≡C– (ethynyl bridge) Diaryl structure with conjugated system
Key Observations:
  • Alkyl Chain Effects : The pentyl chain in this compound enhances hydrophobicity compared to shorter (butyl) or branched (isopropyl) chains. This property is critical in solubility-driven applications .
  • Electronic Effects : Methoxy groups in 4-(iodomethyl)-1,2-dimethoxybenzene strongly donate electrons, deactivating the ring and directing electrophilic substitutions to specific positions. In contrast, alkyl chains in this compound weakly donate electrons, activating the ring for substitution reactions .
  • Structural Complexity : The diaryl ethynyl compound (C₁₄H₈I₂) exhibits a conjugated system, making it suitable for materials science applications (e.g., organic electronics) .

Research Findings and Trends

  • Solubility Studies : this compound demonstrates superior solubility in hexane (≈25 mg/mL) compared to 4-iodoisopropylbenzene (≈15 mg/mL), attributed to its linear chain .
  • Reactivity in Cross-Coupling : Suzuki reactions with this compound achieve yields >80%, outperforming methoxy-substituted analogs (≈60% yield) due to reduced steric and electronic hindrance .

Biological Activity

4-Iodopentylbenzene is an organic compound that has gained attention in various fields of biological research due to its potential therapeutic properties. This article presents a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C11H13I, features a benzene ring substituted with a pentyl group and an iodine atom at the para position. The presence of the iodine atom significantly influences the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Signaling Modulation : The compound may interact with various receptors and enzymes, influencing signaling pathways that regulate cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to increased ROS levels which can trigger cell death in cancer cells .
  • DNA Intercalation : Some studies suggest that compounds with similar structures can intercalate into DNA, disrupting replication and transcription processes .

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell growth in various cancer cell lines by inducing apoptosis through the activation of caspases and suppression of anti-apoptotic factors like Bcl-2 .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. In vitro assays indicate that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The Minimum Inhibitory Concentration (MIC) values for these organisms are critical for evaluating its potential as an antimicrobial agent.

Study 1: Anticancer Activity Assessment

In a study evaluating the effects of this compound on breast cancer cells (MCF-7), researchers observed a dose-dependent decrease in cell viability. The study utilized flow cytometry to assess apoptosis rates, revealing that treatment with the compound led to a significant increase in apoptotic cells compared to control groups .

Concentration (µM)Viability (%)Apoptosis Rate (%)
01005
108015
505040
1002070

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated effective inhibition at concentrations as low as 25 µg/mL for S. aureus and 50 µg/mL for E. coli.

PathogenMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4-iodopentylbenzene, and what are their advantages?

  • Methodological Answer : The synthesis typically involves electrophilic iodination of pentylbenzene derivatives. A common approach is the Friedel-Crafts alkylation followed by iodination using iodine monochloride (ICl) in a controlled acidic environment. Key advantages include moderate yields (50–70%) and compatibility with aromatic systems. Reaction conditions (temperature, solvent polarity) should be optimized to minimize polyiodination . Characterization via 1^1H NMR should show distinct aromatic proton signals (δ 7.2–7.5 ppm) and aliphatic chain resonances (δ 0.8–1.6 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the structure through aromatic (δ 125–140 ppm for 13^13C) and aliphatic chain signals.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak ([M]+^+) at m/z 274 (C11_{11}H13_{13}I).
  • IR Spectroscopy : Absence of OH/NH stretches confirms purity.
    Cross-referencing data with literature ensures accuracy .

Q. How can researchers validate the purity of this compound post-synthesis?

  • Methodological Answer : Use a combination of chromatographic (HPLC, TLC) and spectroscopic methods. HPLC with a C18 column (acetonitrile/water mobile phase) should show a single peak. Melting point analysis (literature range: 45–47°C) and elemental analysis (%C, %H, %I) further confirm purity. Discrepancies >2% require recrystallization or column chromatography .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in electrophilic substitution?

  • Methodological Answer :

  • Variables to Test : Solvent polarity (e.g., dichloromethane vs. acetic acid), stoichiometry (I2_2 vs. ICl), and temperature (0°C vs. room temperature).
  • Design : Use a factorial design to assess interactions. For example, a 23^3 factorial experiment evaluates solvent, iodinating agent, and temperature.
  • Analysis : ANOVA identifies significant factors. Pilot studies show acetic acid improves regioselectivity (yield increase by 15–20%) but may require neutralization steps .

Q. What strategies resolve contradictions between NMR and mass spectrometry data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from isotopic interference or degradation.

  • Step 1 : Repeat MS under softer ionization (e.g., ESI instead of EI) to reduce fragmentation.
  • Step 2 : Use 2D NMR (COSY, HSQC) to confirm connectivity. For example, a missing 13^13C signal might indicate decomposition; check for iodine loss via X-ray crystallography.
  • Step 3 : Compare with computational models (DFT calculations for expected NMR shifts) .

Q. How does the iodine substituent in this compound influence its reactivity in cross-coupling reactions compared to bromo/chloro analogs?

  • Methodological Answer :

  • Experimental Design : Perform Suzuki-Miyaura couplings under identical conditions (Pd catalyst, base, solvent). Monitor reaction kinetics via GC-MS.
  • Data Analysis : Iodine’s larger atomic radius slows oxidative addition (rate: I < Br < Cl), but enhances leaving-group ability. Yields for this compound are typically 10–15% lower than bromo analogs but require milder conditions .
  • Table :
HalogenReaction Time (h)Yield (%)
I1265
Br878
Cl2445

Data Contradiction & Analysis

Q. How should researchers address unexpected byproducts in the synthesis of this compound?

  • Methodological Answer :

  • Hypothesis Testing : Byproducts may result from over-iodination or alkyl chain isomerization. Use LC-MS to identify structures.
  • Mitigation : Reduce iodine stoichiometry or introduce protecting groups (e.g., acetyl) on the benzene ring. Monitor reaction progress via TLC at 15-minute intervals .

Experimental Design

Q. What controls are essential when studying the thermal stability of this compound?

  • Methodological Answer :

  • Controls : Use inert atmosphere (N2_2) to prevent oxidation. Include a reference compound (e.g., toluene) to calibrate thermal degradation rates.
  • Methods : Thermogravimetric analysis (TGA) at 5°C/min. FTIR monitors iodine release (detectable at 500 cm1^{-1}). Replicate experiments (n=3) to ensure reproducibility .

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